molecular formula C17H20N4O2S B12176515 N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

Cat. No.: B12176515
M. Wt: 344.4 g/mol
InChI Key: LSVDVUYTMLMEEP-UHFFFAOYSA-N
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Description

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide is a synthetic compound that belongs to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under specific conditions. This step often requires the use of a catalyst, such as copper(I) iodide, to facilitate the cyclization.

  • Attachment of the Pyridine Ring: : The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate. This step may require the use of a base, such as potassium carbonate, to promote the reaction.

  • Introduction of the Butyl Chain: : The butyl chain is attached to the triazole-pyridine intermediate through an alkylation reaction. This step typically involves the use of an alkyl halide and a base, such as sodium hydride, to facilitate the alkylation.

  • Sulfonamide Formation: : The final step involves the introduction of the benzenesulfonamide group through a sulfonylation reaction. This step requires the use of a sulfonyl chloride derivative and a base, such as triethylamine, to promote the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, alcohols, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. It is used in the development of new drugs and therapeutic agents.

  • Biological Research: : The compound is used in biological assays to study its effects on various biological systems, including cell cultures and animal models.

  • Pharmaceutical Research: : The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

  • Industrial Applications: : The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for chemical synthesis.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

  • Inhibiting Enzymes: : The compound may inhibit specific enzymes involved in critical biological processes, such as DNA replication, protein synthesis, or metabolic pathways.

  • Binding to Receptors: : The compound may bind to specific receptors on the surface of cells, triggering a cascade of cellular responses.

  • Intercalating DNA: : The compound may intercalate into DNA, disrupting the normal structure and function of the DNA molecule.

  • Modulating Signaling Pathways: : The compound may modulate specific signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide can be compared with other similar compounds, such as:

  • [1,2,4]Triazolo[4,3-a]quinoxaline: : This compound shares a similar triazole ring structure and exhibits similar biological activities, including antimicrobial and antiviral properties.

  • [1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: : This compound also contains a triazole ring and is studied for its potential as an anticancer agent.

  • [1,2,4]Triazolo[4,3-a]pyrazine:

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

InChI

InChI=1S/C17H20N4O2S/c1-13(2)12-15(17-19-18-16-10-6-7-11-21(16)17)20-24(22,23)14-8-4-3-5-9-14/h3-11,13,15,20H,12H2,1-2H3

InChI Key

LSVDVUYTMLMEEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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